molecular formula C24H27N5O3 B612168 Ricolinostat CAS No. 1316214-52-4

Ricolinostat

Katalognummer B612168
CAS-Nummer: 1316214-52-4
Molekulargewicht: 433.50288
InChI-Schlüssel: QGZYDVAGYRLSKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ricolinostat, also known as ACY-1215, is an orally bioavailable, specific inhibitor of histone deacetylase 6 (HDAC6) with potential antineoplastic activity . It selectively targets and binds to HDAC6, thereby disrupting the Hsp90 protein chaperone system through hyperacetylation of Hsp90 and preventing the subsequent aggresomal protein degradation . This leads to an accumulation of unfolded and misfolded ubiquitinated proteins and may eventually induce cancer cell apoptosis, and inhibition of cancer cell growth .


Molecular Structure Analysis

Ricolinostat has a molecular formula of C24H27N5O3 and a molecular weight of 433.5 g/mol . The IUPAC name is N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide .


Chemical Reactions Analysis

Ricolinostat has been found to bind significantly to multiple enzymes in addition to HDAC6, including both HDAC and non-HDAC targets . This suggests that Ricolinostat may have a broader range of interactions and potential effects within the cell than initially anticipated.


Physical And Chemical Properties Analysis

Ricolinostat has a molecular formula of C24H27N5O3 and a molecular weight of 433.5 g/mol . More detailed physical and chemical properties such as solubility, stability, and melting point are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

1. Treatment for Peripheral Neuropathy

  • Summary of Application : Ricolinostat is being developed as a disease-modifying therapy for peripheral neuropathy, a condition that affects nerves outside of the brain and spinal cord . This condition can cause severe disability and increases the risk of limb amputation .
  • Methods of Application : Ricolinostat is an oral, selective inhibitor of the microtubule-modifying enzyme histone deacetylase 6 (HDAC6) . It is currently positioned to enter a phase 2 clinical trial for diabetic neuropathic pain .
  • Results or Outcomes : In animal models of chemotherapy-induced neuropathy, ricolinostat reduces pain and numbness, restores nerve function, promotes nerves to grow back into the skin, and exerts long-lasting effects that persist for days after the end of dosing .

2. Generation of Megakaryocyte Progenitors

  • Summary of Application : Ricolinostat promotes the generation of megakaryocyte progenitors from human hematopoietic stem and progenitor cells . This could be an alternative approach for supplying transfusible platelets .
  • Methods of Application : Ricolinostat was found to enhance the cell fate commitment of MK progenitors (MkPs) from cord blood HSPCs and promote the proliferation of MkPs .
  • Results or Outcomes : MkPs generated from Ricolinostat-induced HSPCs differentiated into mature MKs and platelets .

3. Anti-Lymphoma Activity

  • Summary of Application : Ricolinostat shows anti-lymphoma activity when used as a single agent .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : Ricolinostat’s capability to induce apoptosis is synergistically potentiated by the bendamustine in lymphoma cell lines .

4. Enhancing Lenalidomide and Dexamethasone Efficacy

  • Summary of Application : Ricolinostat may safely enhance the antitumor activity of lenalidomide and dexamethasone in patients with multiple myeloma .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The findings indicate that selective HDAC6 inhibition may be a strategy to avoid toxicity associated with pan-HDAC inhibitors . This supports further clinical investigation of ricolinostat in larger clinical trials .

5. Treatment for Charcot–Marie–Tooth Disease

  • Summary of Application : Ricolinostat is being developed as a disease-modifying therapy for Charcot–Marie–Tooth disease, an inherited degenerative nerve condition .
  • Methods of Application : Ricolinostat is an oral, selective inhibitor of the microtubule-modifying enzyme histone deacetylase 6 (HDAC6) . It is currently positioned to enter a phase 2 clinical trial for this condition .
  • Results or Outcomes : In animal models of this disease, ricolinostat reduces pain and numbness, restores nerve function, promotes nerves to grow back into the skin, and exerts long-lasting effects that persist for days after the end of dosing .

6. Anti-Lymphoma Activity

  • Summary of Application : Ricolinostat shows anti-lymphoma activity when used as a single agent .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : Ricolinostat’s capability to induce apoptosis is synergistically potentiated by the bendamustine in lymphoma cell lines .

Safety And Hazards

Ricolinostat is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZYDVAGYRLSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157148
Record name Ricolinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ricolinostat

CAS RN

1316214-52-4
Record name Ricolinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316214524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ricolinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12376
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ricolinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RICOLINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT909C62B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,320
Citations
G Médard, JM Sheltzer - Nature Cancer, 2023 - nature.com
… ricolinostat observed in this study does not result from selective HDAC6 inhibition. Instead, ricolinostat … that we have found to bind to ricolinostat, including isochorismatase domain-…
Number of citations: 1 www.nature.com
M Cosenza, M Civallero, L Marcheselli, S Sacchi… - Apoptosis, 2017 - Springer
… In addition, the exposure of ricolinostat induced the … ricolinostat/bendamustine may be mediated by a corresponding effect on microtubule stabilization. Our data suggest that ricolinostat …
Number of citations: 49 link.springer.com
J Silva, J Yu, K Kalinsky - Nature Cancer, 2023 - nature.com
… anticancer activity mediated by ricolinostat in cells with high HDAC6 score 6 . … of ricolinostat that could mediate the antiproliferative response. However, in this study 13 , ricolinostat only …
Number of citations: 1 www.nature.com
DT Vogl, N Raje, S Jagannath, P Richardson… - Clinical Cancer …, 2017 - AACR
… 160 mg of ricolinostat, we obtained both ricolinostat levels in plasma and levels of acetylated tubulin and acetylated histone at 1, 2, 4, 6, and 24 hours after the first ricolinostat dose. …
Number of citations: 230 aacrjournals.org
Y Mishima, L Santo, H Eda, D Cirstea… - British journal of …, 2015 - Wiley Online Library
… autophagosomes, which was blocked by ricolinostat. Electron microscopy imaging showed … CFZ in combination with ricolinostat. Our results suggest that ricolinostat inhibits aggresome …
Number of citations: 136 onlinelibrary.wiley.com
AJ Yee, WI Bensinger, JG Supko, PM Voorhees… - The Lancet …, 2016 - thelancet.com
… showing potent synergistic activity with ricolinostat and lenalidomide, our goal was to assess the safety and preliminary activity of the combination of ricolinostat with lenalidomide and …
Number of citations: 184 www.thelancet.com
NS Raje, W Bensinger, CE Cole, S Lonial, S Jagannath… - Blood, 2015 - Elsevier
… ricolinostat dose reduction to 160 mg QD in cycle 2 leading to SRC recommendation of QD dosing of ricolinostat. … PK of ricolinostat was similar to that observed in combination with Btz …
Number of citations: 25 www.sciencedirect.com
TZ Zeleke, Q Pan, C Chiuzan, M Onishi, Y Li, H Tan… - Nature cancer, 2023 - nature.com
… clinical trial to evaluate the activity of ricolinostat plus nab-paclitaxel in patients with … with ricolinostat in ricolinostat-sensitive cells (Extended Data Fig. 2d), but not in ricolinostat-…
Number of citations: 13 www.nature.com
K Miyake, N Takano, H Kazama… - International …, 2022 - spandidos-publications.com
TP53 mutation is one of the most frequent gene mutations in head and neck squamous cell carcinoma (HNSCC) and could be a potential therapeutic target. Recently, the WEE1 G2 …
Number of citations: 7 www.spandidos-publications.com
AJ Yee, W Bensinger, PM Voorhees, JG Berdeja… - Blood, 2015 - Elsevier
… PK for ricolinostat is similar to that observed in Phase 1a monotherapy, indicating that co-… not significantly impact ricolinostat exposure. Maximal blood levels of ricolinostat were ≥0.5 …
Number of citations: 15 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.